N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 339023-96-0
VCID: VC6104891
InChI: InChI=1S/C20H15Cl3N2O2/c21-14-9-15(19(26)24-10-13-5-2-1-3-6-13)20(27)25(11-14)12-16-17(22)7-4-8-18(16)23/h1-9,11H,10,12H2,(H,24,26)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl
Molecular Formula: C20H15Cl3N2O2
Molecular Weight: 421.7

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

CAS No.: 339023-96-0

Cat. No.: VC6104891

Molecular Formula: C20H15Cl3N2O2

Molecular Weight: 421.7

* For research use only. Not for human or veterinary use.

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide - 339023-96-0

Specification

CAS No. 339023-96-0
Molecular Formula C20H15Cl3N2O2
Molecular Weight 421.7
IUPAC Name N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H15Cl3N2O2/c21-14-9-15(19(26)24-10-13-5-2-1-3-6-13)20(27)25(11-14)12-16-17(22)7-4-8-18(16)23/h1-9,11H,10,12H2,(H,24,26)
Standard InChI Key INPMTYBPFXABRH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide, reflects its intricate structure. The pyridine ring is substituted at the 1-position with a 2,6-dichlorobenzyl group, at the 5-position with chlorine, and at the 3-position with a benzyl carboxamide side chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₂₀H₁₅Cl₃N₂O₂
Molecular Weight421.7 g/mol
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl
InChI KeyWXAHZYBJENKAKI-UHFFFAOYSA-N
Boiling Point613.2 ± 55.0 °C (predicted)
Density1.45 ± 0.1 g/cm³ (predicted)
pKa13.19 ± 0.20 (predicted)

The predicted boiling point of 613.2°C suggests high thermal stability, likely due to aromatic stacking and hydrogen bonding between the carboxamide and pyridinone groups . The density of 1.45 g/cm³ aligns with halogen-rich compounds, as chlorine atoms increase molecular mass without significantly altering volume . The pKa of 13.19 indicates weak acidity, likely originating from the pyridinone oxygen or carboxamide proton .

Applications in Scientific Research

Drug Discovery

The compound’s structural complexity makes it a candidate for hit-to-lead optimization. Modifications at the benzyl or dichlorobenzyl positions could enhance selectivity for targets like cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4).

Material Science

High chlorine content suggests potential as a flame retardant or monomer for halogenated polymers. Its thermal stability could be exploited in high-performance materials .

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